5-[(Methoxycarbonyl)oxy]nicotinic acid
Description
5-[(Methoxycarbonyl)oxy]nicotinic acid (CAS 325970-20-5) is a nicotinic acid derivative substituted at the 5-position with a methoxycarbonyloxy (-OCO₂Me) group. It is primarily used in research settings as a synthetic intermediate or reagent, as evidenced by its inclusion in specialty chemical catalogs (e.g., Combi-Blocks QY-3052, 95% purity) . Its structural complexity and polar substituents influence its physicochemical properties, such as solubility and reactivity, making it distinct from simpler nicotinic acid analogs.
Properties
IUPAC Name |
5-methoxycarbonyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-13-8(12)14-6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQIMAWIOIZAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methoxycarbonyl)oxy]nicotinic acid typically involves the esterification of nicotinic acid with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-[(Methoxycarbonyl)oxy]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
5-[(Methoxycarbonyl)oxy]nicotinic acid serves as a crucial building block in organic synthesis. Its structure allows for various transformations, making it a versatile precursor for more complex molecules. The compound can undergo reactions such as oxidation, reduction, and substitution, which are essential in the synthesis of pharmaceuticals and agrochemicals.
Synthetic Routes
The typical synthesis involves the esterification of nicotinic acid with methoxycarbonyl chloride in the presence of a base like pyridine. This reaction is generally performed under reflux conditions to ensure complete conversion. Purification methods include recrystallization or column chromatography to obtain high-purity products.
Biological Applications
Biological Activity
Research indicates that this compound may exhibit biological activities relevant to health and disease. It is studied for its potential role as an antimicrobial and anti-inflammatory agent. The compound's interaction with nicotinic acid receptors suggests it may influence lipid metabolism and inflammatory pathways.
Mechanism of Action
The compound is believed to promote the release of prostaglandin D2, influencing neuronal excitability and cell signaling mechanisms. These actions can lead to significant changes in cellular metabolism and gene expression related to energy production and lipid metabolism.
Medical Research
Therapeutic Potential
Ongoing research explores the therapeutic potential of this compound in treating various diseases, including cardiovascular disorders and cancer. Its unique properties may provide a foundation for developing new drugs targeting specific biochemical pathways associated with these conditions.
Case Studies
- Cardiovascular Research : Studies have shown that derivatives of nicotinic acid can lower cholesterol levels and improve lipid profiles. The specific role of this compound in these processes remains an active area of investigation.
- Cancer Treatment : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines by modulating metabolic pathways associated with cell proliferation.
Industrial Applications
Production of Specialty Chemicals
In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its ability to act as a ligand in coordination chemistry enhances its value in synthesizing metal complexes used in catalysis and materials science.
Pharmaceutical Development
The compound's unique structural features make it an attractive candidate for pharmaceutical development. Its derivatives are being explored for their potential use as intermediates in synthesizing bioactive compounds with therapeutic applications.
Mechanism of Action
The mechanism of action of 5-[(Methoxycarbonyl)oxy]nicotinic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can undergo hydrolysis to release nicotinic acid, which is known to interact with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and inflammation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and applications of 5-[(Methoxycarbonyl)oxy]nicotinic acid and related compounds:
Physicochemical Properties
- Solubility and Stability: The methoxycarbonyloxy group in this compound enhances polarity compared to methoxy or chloro analogs, likely improving solubility in polar solvents. However, ester groups may hydrolyze under acidic/basic conditions, necessitating careful storage (e.g., 4–8°C for similar compounds) .
Synthetic Methods :
Key Structural Influences on Reactivity and Utility
- This contrasts with electron-donating -OMe (6-Methoxynicotinic acid) or -C₄H₃S (5-(2-Thienyl)nicotinic acid), which activate the ring for electrophilic attack.
Steric and Electronic Effects :
- Bulky substituents (e.g., thienyl in 5-(2-Thienyl)nicotinic acid) hinder reactions at adjacent positions, whereas smaller groups (e.g., -Cl in 5-chloro-2-methoxy-nicotinic acid) allow for versatile functionalization .
Biological Activity
5-[(Methoxycarbonyl)oxy]nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a methoxycarbonyl group attached to the nicotinic acid backbone, which may influence its biological activity and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, similar to other nicotinic acid derivatives, potentially affecting lipid metabolism and inflammatory responses .
- Receptor Modulation : The compound likely interacts with G-protein coupled receptors (GPCRs), such as GPR109A, which mediates anti-inflammatory effects and influences adipocyte function .
- NAD+ Precursor : As a derivative of niacin, it contributes to the synthesis of NAD+, a crucial coenzyme in cellular metabolism, thereby promoting energy production and reducing oxidative stress .
Antioxidant Effects
Research indicates that derivatives of nicotinic acid exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative damage in various cell types, which is beneficial for conditions like neurodegeneration and cardiovascular diseases .
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation. In animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), treatment with this compound resulted in decreased clinical symptoms and reduced T cell infiltration into the central nervous system (CNS) .
Lipid Metabolism
Similar to nicotinic acid, this compound may influence lipid profiles by:
- Reducing free fatty acid mobilization.
- Decreasing hepatic triglyceride synthesis.
- Increasing high-density lipoprotein (HDL) levels .
Case Studies
- Animal Model Study : In a study involving EAE, animals treated with this compound showed a significant reduction in disease severity compared to controls. The compound decreased T cell migration to the CNS by approximately 50% (p < 0.05), suggesting its potential as a therapeutic agent for multiple sclerosis .
- Human Clinical Trials : Preliminary trials indicated that higher doses of nicotinic acid derivatives could improve metabolic parameters in patients with dyslipidemia without significant cytotoxic effects on resting cells .
Table 1: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces T cell infiltration in CNS | |
| Lipid Modulation | Increases HDL levels |
Table 2: Comparative Studies on Nicotinic Acid Derivatives
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| Nicotinic Acid | GPCR activation, NAD+ precursor | Anti-hyperlipidemic |
| This compound | Enzyme inhibition, anti-inflammatory | Reduced EAE symptoms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
